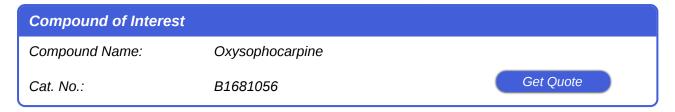


Preparing Oxysophocarpine Solutions for In Vitro Experiments: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophocarpine (OSC), a quinolizidine alkaloid primarily extracted from plants of the Sophora genus, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] In vitro studies have demonstrated its anti-inflammatory, neuroprotective, and anti-cancer properties, making it a promising candidate for further investigation.[3][4][5] This document provides detailed application notes and protocols for the preparation of oxysophocarpine solutions for use in in vitro experiments, ensuring compound stability and experimental reproducibility.

Physicochemical Properties and Solubility

Proper dissolution of **oxysophocarpine** is the foundational step for reliable in vitro studies. Understanding its physical and chemical properties is crucial for selecting the appropriate solvent and storage conditions.



Property	Value	Source
Molecular Formula	C15H22N2O2	
Molecular Weight	262.35 g/mol	-
CAS Number	26904-64-3	-
Appearance	Crystalline solid	-
Primary Solvents	Dimethyl sulfoxide (DMSO), Ethanol, Water	
Reported Solubility	DMSO: 52 mg/mL (198.2 mM) Water: 52 mg/mL Ethanol: 52 mg/mL PBS (pH 7.2): 5 mg/mL	-

Experimental Protocols Preparation of Oxysophocarpine Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution of **oxysophocarpine**, which can be further diluted to the desired final concentration for cell culture experiments.

Materials:

- Oxysophocarpine powder
- Sterile, cell culture-grade Dimethyl sulfoxide (DMSO)
- Sterile, conical-bottom microcentrifuge tubes or vials
- Vortex mixer
- Water bath or incubator set to 37°C (optional)
- Ultrasonic bath (optional)



Procedure:

- Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
- Calculation: Determine the required mass of **oxysophocarpine** to prepare the desired volume of 100 mM stock solution. For example, to prepare 1 mL of 100 mM stock solution:
 - Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
 - Mass = 0.1 mol/L x 0.001 L x 262.35 g/mol = 0.026235 g = 26.235 mg
- Weighing: Carefully weigh the calculated amount of oxysophocarpine powder.
- Dissolution:
 - Add the weighed oxysophocarpine powder to a sterile microcentrifuge tube.
 - Add the calculated volume of sterile DMSO.
 - Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
 - If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.
- Aliquoting and Storage:
 - Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C or -80°C for long-term stability. Stored correctly, the powder form is stable for at least 4 years at -20°C. Stock solutions in solvent are stable for 1 year at -80°C and 1 month at -20°C.



Preparation of Working Solutions for Cell Culture

Important Considerations:

- The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.
- Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Procedure:

- Thawing: Thaw a single aliquot of the oxysophocarpine stock solution at room temperature.
- Serial Dilution (if necessary): If a very low final concentration is required, perform a serial dilution of the stock solution in sterile DMSO or the appropriate cell culture medium.
- Final Dilution: Directly add the required volume of the stock solution (or the serially diluted solution) to the pre-warmed cell culture medium to achieve the desired final concentration for your experiment. For example, to prepare 10 mL of medium with a final **oxysophocarpine** concentration of 10 μM from a 100 mM stock solution:
 - Use the formula: C₁V₁ = C₂V₂
 - \circ (100,000 μ M)(V₁) = (10 μ M)(10,000 μ L)
 - $V_1 = 1 \mu L$ of 100 mM stock solution.
- Mixing: Mix the final solution gently by pipetting up and down or by swirling the culture flask/plate. Ensure the solution is homogeneous before adding it to the cells.

In Vitro Applications of Oxysophocarpine

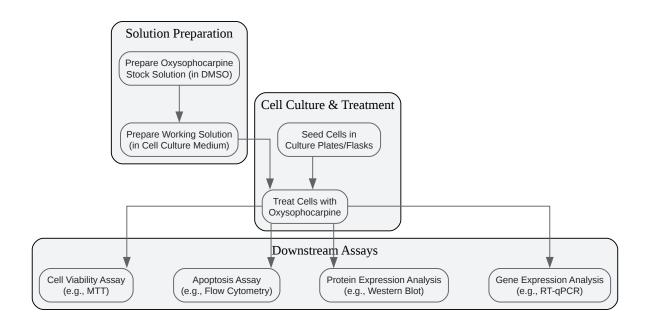
Oxysophocarpine has been utilized in a variety of in vitro models to investigate its biological effects. The following table summarizes some of the key experimental conditions reported in the literature.



Cell Line	Experimental Model	Oxysophocarp ine Concentration(s)	Key Findings	Reference
NCI-H292	LPS-induced airway epithelial injury	Not specified in abstract	Decreased IL-6 and IL-8 levels, and MUC5AC expression.	
BEAS-2B	LPS-induced apoptosis	Not specified in abstract	Enhanced cell viability and decreased apoptosis.	_
HT-22	Glutamate- induced apoptosis	Not specified in abstract	Inhibited oxidative stress and reduced apoptosis.	
SCC-9 and SCC- 15	Oral squamous cell carcinoma	5 μΜ	Inhibited proliferation, migration, and invasion.	_
Rat primary hippocampal neurons	Oxygen-glucose deprivation and reperfusion	1, 2, and 5 μM	Increased cell survival and decreased LDH leakage.	

Signaling Pathways and Experimental Workflow Oxysophocarpine Experimental Workflow



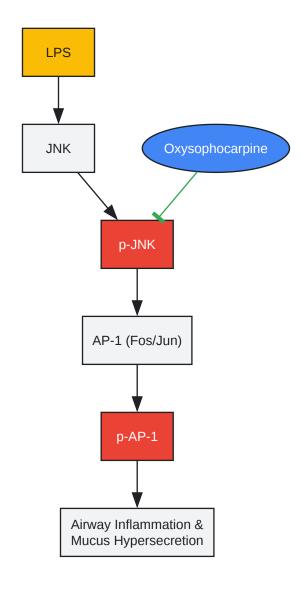


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Caption: General workflow for in vitro experiments using **oxysophocarpine**.

JNK/AP-1 Signaling Pathway



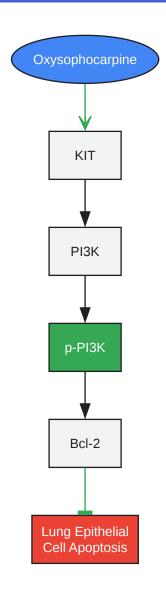


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Caption: Inhibition of the JNK/AP-1 pathway by oxysophocarpine.

KIT/PI3K Signaling Pathway



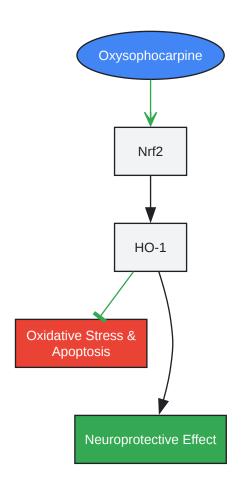


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Caption: Regulation of the KIT/PI3K signaling pathway by oxysophocarpine.

Nrf2/HO-1 Signaling Pathway





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Caption: Activation of the Nrf2/HO-1 pathway by **oxysophocarpine**.

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